molecular formula C7H6N2 B123655 3-Pyridylacetonitrile CAS No. 6443-85-2

3-Pyridylacetonitrile

Cat. No. B123655
CAS RN: 6443-85-2
M. Wt: 118.14 g/mol
InChI Key: OIPHWUPMXHQWLR-UHFFFAOYSA-N
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Patent
US04369322

Procedure details

As the reactor there was used a quartz tube 1 meter long and 20 mm wide which was heated from the outside. There were fed into the tube separately from each other in homogeneous flow hourly 7.1 grams (0.12 mole) of cyanogen chloride and 42.8 grams (0.46 mole) of 3-methylpyridine) both of which were preheated to 550° C. The reaction temperature was 680° C. The reaction mixture was treated hourly with 1.2 liters of 5 percent aqueous sodium hydroxide solution in a gas washer directly post-connected to the reactor. The aqueous mixture which discharged from the gas washer was extracted hourly with 2 liters of dichloromethane. By distillation of the organic phase there were recovered the dichloromethane and the unreacted 3-methylpyridine. The pyridine-3-acetonitrile obtained had a boiling point of 101° to 109° C. at 1, 5 mbar. Its purity was 98 to 99%. The yield amounted to 10.4 grams, corresponding to 75% based on the cyanogen chloride added.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
42.8 g
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]#[C:2]Cl.[CH3:4][C:5]1[CH:6]=[N:7][CH:8]=[CH:9][CH:10]=1>[OH-].[Na+]>[N:7]1[CH:8]=[CH:9][CH:10]=[C:5]([CH2:4][C:2]#[N:1])[CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
N#CCl
Step Two
Name
Quantity
42.8 g
Type
reactant
Smiles
CC=1C=NC=CC1
Step Three
Name
Quantity
1.2 L
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
20 mm wide which was heated from the outside
CUSTOM
Type
CUSTOM
Details
were preheated to 550° C
CUSTOM
Type
CUSTOM
Details
was 680° C
EXTRACTION
Type
EXTRACTION
Details
was extracted hourly with 2 liters of dichloromethane
DISTILLATION
Type
DISTILLATION
Details
By distillation of the organic phase there
CUSTOM
Type
CUSTOM
Details
were recovered the dichloromethane

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.